5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide 5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15301386
InChI: InChI=1S/C22H20ClN3O5/c1-4-28-17-8-6-13(10-18(17)29-5-2)19-21(26-31-25-19)24-22(27)20-12(3)15-11-14(23)7-9-16(15)30-20/h6-11H,4-5H2,1-3H3,(H,24,26,27)
SMILES:
Molecular Formula: C22H20ClN3O5
Molecular Weight: 441.9 g/mol

5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15301386

Molecular Formula: C22H20ClN3O5

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C22H20ClN3O5
Molecular Weight 441.9 g/mol
IUPAC Name 5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H20ClN3O5/c1-4-28-17-8-6-13(10-18(17)29-5-2)19-21(26-31-25-19)24-22(27)20-12(3)15-11-14(23)7-9-16(15)30-20/h6-11H,4-5H2,1-3H3,(H,24,26,27)
Standard InChI Key UIJLCYCMAIFAFD-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)OCC

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide (molecular formula: C22H20ClN3O5\text{C}_{22}\text{H}_{20}\text{ClN}_{3}\text{O}_{5}, molecular weight: 441.9 g/mol) integrates three key motifs: a benzofuran ring, a 1,2,5-oxadiazole (furazan) ring, and a 3,4-diethoxyphenyl group. The benzofuran core is substituted at the 5-position with a chlorine atom and at the 3-position with a methyl group, while the 2-carboxamide group bridges the benzofuran to the oxadiazole ring. The oxadiazole’s 4-position is further functionalized with a 3,4-diethoxyphenyl moiety, introducing steric bulk and electron-donating ethoxy groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H20ClN3O5\text{C}_{22}\text{H}_{20}\text{ClN}_{3}\text{O}_{5}
Molecular Weight441.9 g/mol
Hydrogen Bond Donors (HBD)1
Hydrogen Bond Acceptors (HBA)8
LogP (Predicted)~4.2 (estimated via analogy)

The compound’s predicted logP value, derived from structural analogs , suggests moderate lipophilicity, which may influence its membrane permeability and bioavailability. Its molecular weight (441.9 g/mol) adheres to Lipinski’s Rule of Five criteria for oral bioavailability (<500 g/mol) , though the relatively high logP could necessitate formulation optimization.

Synthesis and Characterization

Synthetic Methodology

The synthesis of benzofuran-oxadiazole hybrids typically follows a multi-step strategy involving:

  • Benzofuran Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones under acidic or basic conditions. For example, 5-chloro-3-methylbenzofuran-2-carboxylic acid can be synthesized via cyclization of 2-hydroxy-5-chloro-3-methylacetophenone .

  • Oxadiazole Ring Construction: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. The 3,4-diethoxyphenyl-substituted oxadiazole is likely formed from 3,4-diethoxybenzamidoxime and a suitable carbonyl source.

  • Amide Coupling: Activation of the benzofuran-2-carboxylic acid (e.g., using thionyl chloride) followed by reaction with the oxadiazole-3-amine to form the carboxamide linkage .

Ultrasonic-assisted synthesis, as demonstrated for analogous compounds, reduces reaction times from hours to minutes and improves yields (e.g., 53–79% for bromobenzofuran-oxadiazole derivatives) . This green chemistry approach minimizes side reactions and enhances scalability.

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, analogous benzofuran-oxadiazole derivatives exhibit characteristic signals in 1H^1\text{H} NMR (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, oxadiazole-linked NH at δ 10.2–10.8 ppm) and 13C^{13}\text{C} NMR (carbonyl carbons at δ 160–165 ppm) . High-resolution mass spectrometry (HRMS) typically confirms molecular ion peaks within 3 ppm accuracy .

Hypothesized Biological Activities

Tyrosinase Inhibition

Benzofuran-oxadiazole hybrids exhibit notable tyrosinase inhibitory activity, a key target in hyperpigmentation disorders. For example, derivative 5a (IC50_{50} = 11 ± 0.25 μM) outperformed ascorbic acid (IC50_{50} = 11.5 ± 0.1 μM) in bacterial tyrosinase assays . Electron-withdrawing substituents (e.g., chloro, fluoro) enhance activity by modulating electron density at the binding site . The 5-chloro and 3,4-diethoxy groups in the target compound may similarly coordinate to tyrosinase’s copper center, warranting experimental validation.

ADMET and Cheminformatics

Drug-Likeness

The compound complies with three of Lipinski’s criteria: molecular weight (441.9 <500), HBD (1 <5), and HBA (8 <10). Its estimated logP (~4.2) approaches the upper limit (logP <5), suggesting potential absorption challenges .

Metabolic Stability

Benzofuran rings are susceptible to CYP450-mediated oxidation, while oxadiazoles may undergo hydrolytic cleavage. The 3,4-diethoxy groups could delay metabolism by sterically shielding ether linkages, though in vivo studies are needed to confirm this.

Future Directions

  • Synthetic Optimization: Explore ultrasonic- or microwave-assisted protocols to improve yield and purity.

  • Biological Screening: Prioritize tyrosinase and HDAC inhibition assays, followed by cytotoxicity profiling against cancer cell lines.

  • Structural Analogues: Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy) to refine structure-activity relationships.

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